molecular formula C12H15Cl2N3 B1404279 2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 485402-40-2

2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No. B1404279
M. Wt: 272.17 g/mol
InChI Key: BBSXFIUYZUOQKD-UHFFFAOYSA-N
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Description

“2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

The synthesis of “2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride” involves the reaction of 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . Alkylation of the resulting compounds using 4-chlorobenzyl and/or butyl bromide under basic conditions (K2CO3, DMF) predominantly resulted in the formation of N5 regioisomers .


Molecular Structure Analysis

The molecular structure of “2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride” is confirmed by IR, NMR spectroscopic data . The N5,4,3-regioisomeric structures were confirmed using 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride” include the reaction of 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes, followed by alkylation under basic conditions .

Scientific Research Applications

Antagonistic Properties in P2X7 Receptors

2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives have been explored for their role as P2X7 antagonists. This is exemplified in the synthesis and structure-activity relationship (SAR) study of a series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists, where methyl substitution led to the identification of potent compounds with promising pharmacokinetic properties and safety margins (Swanson et al., 2016).

Cardiotonic Drug Development

Compounds in this chemical class have shown potential in cardiotonic drug development. A study focusing on the structural requirements for optimal inotropic activity identified 2-phenylimidazo[4,5-c]pyridines as significantly more potent than their analogs, demonstrating oral activity and beneficial pharmacodynamic profiles (Robertson et al., 1985).

Role in Diversity-Oriented Synthesis (DOS)

In the field of diversity-oriented synthesis, 2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives have been utilized to create novel compound libraries. These derivatives have demonstrated significant antiproliferative activity against cancer cell lines, highlighting their potential in the development of new therapeutic agents (Zhang et al., 2019).

VEGFR-2 Kinase Inhibition

Research has also been conducted on 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as a new class of VEGFR-2 kinase inhibitors. The synthesized compounds showed significant effects on VEGFR-2 kinase activity, suggesting their potential application in the treatment of diseases where VEGFR-2 is implicated (Han et al., 2012).

Future Directions

The future directions for “2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride” could involve further exploration of its potential therapeutic significance . It could also involve the development of new synthesis methods and the study of its mechanism of action .

properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.2ClH/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12;;/h1-5,13H,6-8H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSXFIUYZUOQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(N2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 2
2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 3
2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 4
2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 5
2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 6
2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride

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